molecular formula C18H19FN4O2 B7057035 6-[[4-(3-fluoropyridin-2-yl)piperazin-1-yl]methyl]-4H-1,4-benzoxazin-3-one

6-[[4-(3-fluoropyridin-2-yl)piperazin-1-yl]methyl]-4H-1,4-benzoxazin-3-one

Cat. No.: B7057035
M. Wt: 342.4 g/mol
InChI Key: XFTYAXJJQOQNOS-UHFFFAOYSA-N
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Description

6-[[4-(3-fluoropyridin-2-yl)piperazin-1-yl]methyl]-4H-1,4-benzoxazin-3-one is a complex organic compound that features a benzoxazine core structure with a fluoropyridine and piperazine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[[4-(3-fluoropyridin-2-yl)piperazin-1-yl]methyl]-4H-1,4-benzoxazin-3-one typically involves multiple steps, starting with the preparation of the fluoropyridine and piperazine intermediates. The fluoropyridine can be synthesized through various methods, including the Balz-Schiemann reaction and the Umemoto reaction . The piperazine derivative is then coupled with the fluoropyridine under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.

Chemical Reactions Analysis

Types of Reactions

6-[[4-(3-fluoropyridin-2-yl)piperazin-1-yl]methyl]-4H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The fluoropyridine moiety can undergo nucleophilic substitution reactions, particularly at the fluorine position.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the fluoropyridine ring.

Scientific Research Applications

6-[[4-(3-fluoropyridin-2-yl)piperazin-1-yl]methyl]-4H-1,4-benzoxazin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[[4-(3-fluoropyridin-2-yl)piperazin-1-yl]methyl]-4H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety can enhance binding affinity and selectivity, while the piperazine ring can modulate the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[[4-(3-fluoropyridin-2-yl)piperazin-1-yl]methyl]-4H-1,4-benzoxazin-3-one is unique due to its specific combination of a benzoxazine core with a fluoropyridine and piperazine substituent. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

6-[[4-(3-fluoropyridin-2-yl)piperazin-1-yl]methyl]-4H-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O2/c19-14-2-1-5-20-18(14)23-8-6-22(7-9-23)11-13-3-4-16-15(10-13)21-17(24)12-25-16/h1-5,10H,6-9,11-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFTYAXJJQOQNOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCC(=O)N3)C4=C(C=CC=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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